

## Authored by a Senior Application Scientist

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### Compound of Interest

Compound Name:	3-Formyl-2-methylbenzoic acid
CAS No.:	1289037-66-6
Cat. No.:	B1342716

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This guide provides an in-depth technical overview of **3-Formyl-2-methylbenzoic acid**, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will explore its chemical properties, strategic synthesis, reactivity, and applications, with a focus on the underlying principles that guide its use in a laboratory setting.

## Core Compound Identification and Physicochemical Properties

**3-Formyl-2-methylbenzoic acid** (CAS Number: 1289037-66-6) is a substituted aromatic carboxylic acid and aldehyde.[1] Its unique structure, featuring a carboxylic acid, an aldehyde, and a methyl group on a benzene ring, makes it a valuable synthetic intermediate.[1] The strategic placement of the formyl and methyl groups ortho to each other, and meta and ortho to the carboxylic acid respectively, governs its reactivity and utility.[1]

A summary of its key properties is presented below:

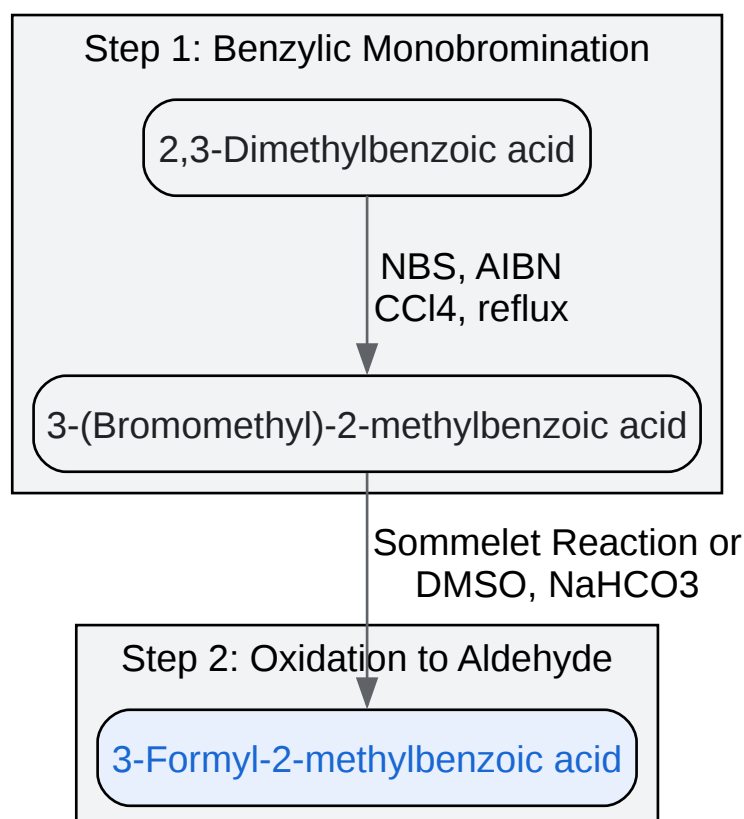
Property	Value	Source
IUPAC Name	3-Formyl-2-methylbenzoic acid	PubChem[2]
CAS Number	1289037-66-6	Benchchem[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	PubChem[2]
Molecular Weight	164.16 g/mol	PubChem[2]
Physical Form	Solid	Benchchem[1]
Melting Point	>154°C (decomposes)	Benchchem[1]
InChI Key	BORFKTJRGRVGDN- UHFFFAOYSA-N	PubChem[2]
SMILES	<chem>CC1=C(C=CC=C1C(=O)O)C=O</chem>	PubChem[2]

## Strategic Synthesis: A Multi-Step Approach

The direct formylation of 2-methylbenzoic acid to produce the 3-formyl isomer is synthetically challenging. This difficulty arises from the competing directing effects of the substituents on the aromatic ring. The methyl group is an ortho, para-director, activating these positions for electrophilic aromatic substitution.[1] Conversely, the carboxylic acid group is a deactivating meta-director.[1] The target position (C-3) is ortho to the activating methyl group but meta to the deactivating carboxyl group, leading to potential issues with regioselectivity and yield.

Therefore, a more robust and controllable multi-step synthesis is the preferred method. A common strategy involves the oxidation of a suitable precursor, such as 2,3-dimethylbenzoic acid.

## Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **3-Formyl-2-methylbenzoic acid**.

## Experimental Protocol: Synthesis via Benzylic Oxidation

This protocol is a representative procedure based on established organic chemistry principles.

### Step 1: Selective Monobromination of 2,3-Dimethylbenzoic Acid

- Rationale: The methyl group at the 3-position is sterically less hindered than the 2-position methyl group, allowing for selective radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination under radical initiation (AIBN or light).
- Procedure:
  - To a solution of 2,3-dimethylbenzoic acid (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl<sub>4</sub>), add N-Bromosuccinimide (NBS, 1.05 equivalents).

- Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
- The crude 3-(bromomethyl)-2-methylbenzoic acid can be purified by recrystallization or used directly in the next step.

### Step 2: Oxidation to **3-Formyl-2-methylbenzoic Acid**

- Rationale: The benzylic bromide is a versatile precursor to the aldehyde. The Sommelet reaction (using hexamine) or oxidation with dimethyl sulfoxide (DMSO), known as the Kornblum oxidation, are effective methods.
- Procedure (Kornblum Oxidation):
  - Dissolve the crude 3-(bromomethyl)-2-methylbenzoic acid (1 equivalent) in DMSO.
  - Add sodium bicarbonate ( $\text{NaHCO}_3$ , 2-3 equivalents) to the solution.
  - Heat the mixture (e.g., to 100-150°C) and stir for several hours, monitoring by TLC.
  - After completion, cool the reaction, pour it into ice water, and acidify with dilute HCl to precipitate the product.
  - Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Key Chemical Transformations and Reactivity

The dual functionality of **3-Formyl-2-methylbenzoic acid** makes it a powerful building block.<sup>[1]</sup> The aldehyde and carboxylic acid groups can be reacted selectively, providing synthetic flexibility.

- **Aldehyde Group Reactions:** The formyl group is a reactive site for nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), and reductive amination to form new carbon-carbon and carbon-nitrogen bonds. It is also susceptible to oxidation.[1]
- **Carboxylic Acid Group Reactions:** This group provides a handle for amidation, esterification, or conversion to an acyl chloride.[1] These reactions are fundamental for linking the molecule to other scaffolds or modulating its physicochemical properties like solubility.[1]

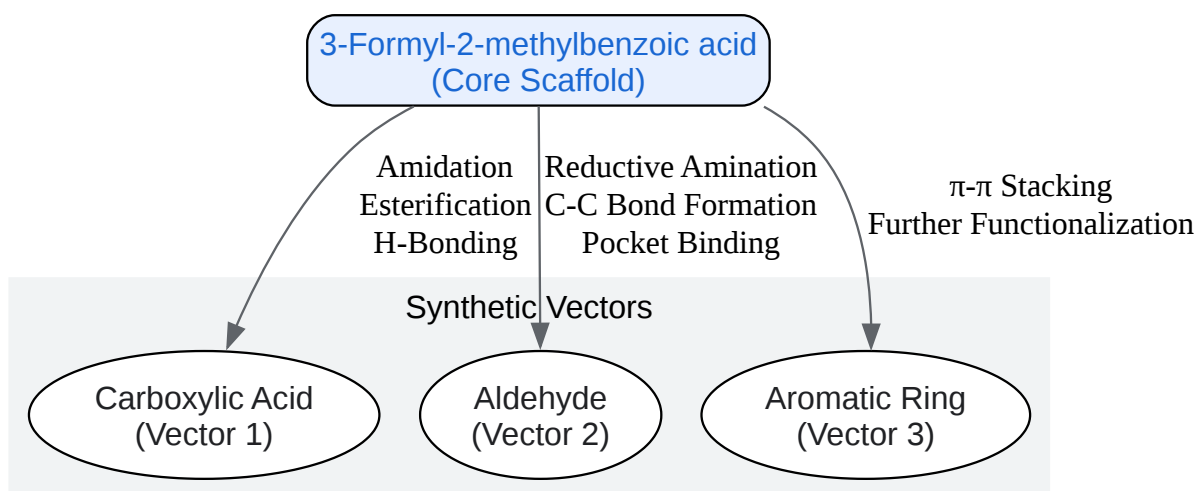
## Protocol: Oxidation to 2-Methylterephthalic Acid

- **Rationale:** The oxidation of the aldehyde to a carboxylic acid is a common and high-yielding transformation.[1] This creates 2-methylterephthalic acid, another useful building block. Common oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ) can be used.
- **Procedure:**
  - Suspend **3-Formyl-2-methylbenzoic acid** (1 equivalent) in an aqueous solution of sodium hydroxide.
  - Heat the mixture gently and add a solution of potassium permanganate ( $\text{KMnO}_4$ ) portion-wise. The purple color of the permanganate will disappear as it is consumed.
  - After the addition is complete and the reaction has stirred to completion, filter the hot solution to remove the manganese dioxide ( $\text{MnO}_2$ ) byproduct.
  - Cool the filtrate and carefully acidify with concentrated HCl until no more precipitate forms.
  - Collect the 2-methylterephthalic acid by filtration, wash with cold water, and dry.

## Applications in Drug Discovery and Chemical Biology

The structural framework of **3-Formyl-2-methylbenzoic acid** is particularly relevant in medicinal chemistry. Its ability to serve as a scaffold allows for the systematic placement of pharmacophoric features in three-dimensional space.

A notable application is its use in the synthesis of inhibitors for the mammalian target of rapamycin (mTOR), which are being investigated for therapeutic use in conditions like cystic fibrosis.[1] In this context, the carboxylic acid might be used to form a key interaction with the target protein or to link to a solubilizing group, while the aldehyde serves as a precursor to other functional groups designed to occupy a specific binding pocket.



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Caption: Role of **3-Formyl-2-methylbenzoic acid** as a versatile scaffold.

## Spectroscopic Characterization (Predicted)

While a comprehensive, peer-reviewed spectroscopic dataset is not readily available, the structure allows for reliable prediction of its NMR spectra.[1] This is crucial for reaction monitoring and structural confirmation.

<b><sup>1</sup>H NMR (Predicted)</b>		
Chemical Shift (δ, ppm)	Multiplicity	Assignment
~11.0 - 13.0	Singlet (broad)	Carboxylic acid proton (-COOH)
~10.1	Singlet	Aldehyde proton (-CHO)
~7.5 - 8.0	Multiplet	3x Aromatic protons (-ArH)
~2.6	Singlet	Methyl protons (-CH <sub>3</sub> )

<b><sup>13</sup>C NMR (Predicted)</b>	
Chemical Shift (δ, ppm)	Assignment
~192	Aldehyde carbon (-CHO)
~168	Carboxylic acid carbon (-COOH)
~125 - 140	6x Aromatic carbons
~20	Methyl carbon (-CH <sub>3</sub> )

Causality: The chemical shifts are dictated by the electronic environment. The aldehyde and carboxylic acid protons are highly deshielded due to the electronegativity of the oxygen atoms, hence their downfield shifts. The methyl protons are shielded and appear upfield.

## Safety and Handling

Specific GHS and safety data for CAS 1289037-66-6 are not extensively documented. However, based on related structures like 3-formylbenzoic acid and methyl 2-formylbenzoate, the compound should be handled with care.<sup>[3]</sup> It is likely to be an irritant to the skin, eyes, and respiratory system.<sup>[3]</sup><sup>[4]</sup>

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry place away from oxidizing agents.

## Conclusion

**3-Formyl-2-methylbenzoic acid** is a high-value synthetic intermediate with significant potential for complex molecule synthesis and drug discovery. Its bifunctional nature, combined with the specific substitution pattern on the aromatic ring, offers chemists a versatile platform for molecular design and construction. Understanding the principles behind its synthesis and reactivity is key to unlocking its full potential in research and development.

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